2-Amino-4-methoxythiophene-3-carbonitrile

Thymidylate synthase inhibition Anticancer research Enzyme assay

2-Amino-4-methoxythiophene-3-carbonitrile (CAS 104366-22-5) is a member of the 2-aminothiophene-3-carbonitrile class, a privileged scaffold in medicinal chemistry and chemical biology. This compound is a heterocyclic small molecule featuring a thiophene core with key functional groups—a 2-amino, a 3-cyano, and a 4-methoxy substituent—which confer specific reactivity and physicochemical properties.

Molecular Formula C6H6N2OS
Molecular Weight 154.19 g/mol
CAS No. 104366-22-5
Cat. No. B027230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methoxythiophene-3-carbonitrile
CAS104366-22-5
Synonyms3-Thiophenecarbonitrile, 2-amino-4-methoxy-
Molecular FormulaC6H6N2OS
Molecular Weight154.19 g/mol
Structural Identifiers
SMILESCOC1=CSC(=C1C#N)N
InChIInChI=1S/C6H6N2OS/c1-9-5-3-10-6(8)4(5)2-7/h3H,8H2,1H3
InChIKeyOQXIEAJFBRDLDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methoxythiophene-3-carbonitrile (CAS 104366-22-5): A Core Aminothiophene Scaffold for Drug Discovery


2-Amino-4-methoxythiophene-3-carbonitrile (CAS 104366-22-5) is a member of the 2-aminothiophene-3-carbonitrile class, a privileged scaffold in medicinal chemistry and chemical biology [1]. This compound is a heterocyclic small molecule featuring a thiophene core with key functional groups—a 2-amino, a 3-cyano, and a 4-methoxy substituent—which confer specific reactivity and physicochemical properties . It serves as a versatile intermediate for synthesizing a wide array of biologically active molecules, including kinase inhibitors and antimicrobial agents, due to the presence of both nucleophilic (amino) and electrophilic (cyano) sites [REFS-1, REFS-3].

2-Amino-4-methoxythiophene-3-carbonitrile: Why Subtle Substitutions on the 2-Aminothiophene Core Prevent Simple Analog Swapping


Despite the shared 2-aminothiophene-3-carbonitrile core with its analogs, generic substitution of 2-amino-4-methoxythiophene-3-carbonitrile is not supported by the scientific record. The 4-position substituent dictates key properties. While direct comparative biological data are absent from public literature, the compound's unique combination of a 4-methoxy group with a 2-amino-3-cyano core results in distinct physiochemical and reactivity profiles [REFS-1, REFS-2]. As demonstrated in synthetic studies, the specific alkoxy group modulates both the compound's electronic properties and its synthetic yield, underscoring that even minor structural variations can significantly impact its behavior as an intermediate .

Quantitative Evidence for 2-Amino-4-methoxythiophene-3-carbonitrile (CAS 104366-22-5): A Comparator-Based Analysis


Enzymatic Inhibitory Potency: Absolute IC50 Value Against Rat Thymidylate Synthase

2-Amino-4-methoxythiophene-3-carbonitrile (ChEMBL:CHEMBL422395) exhibits an inhibitory concentration (IC50) of 360 nM against rat thymidylate synthase (TS) [1]. This absolute potency value is a critical benchmark. Although direct head-to-head IC50 data for structural analogs under identical assay conditions are not available in the public domain, this value provides a verifiable baseline for its activity against this specific cancer-relevant target, unlike many of its close analogs for which no such data is reported.

Thymidylate synthase inhibition Anticancer research Enzyme assay

Synthetic Efficiency: Reported Yields for the 4-Methoxy Derivative via Gewald-type Methodology

In a one-pot synthetic protocol for 4-alkoxy-2-aminothiophene-3-carbonitriles, 2-amino-4-methoxythiophene-3-carbonitrile was synthesized in 82-88% yield . This yield is comparable to or superior to other 4-alkoxy derivatives synthesized under identical conditions, where yields ranged from 78-85% for 4-ethoxy to 75-80% for 4-propoxy analogs . This quantitative data highlights the efficiency of its synthesis, which is a key factor in procurement and scale-up decisions.

Organic synthesis Gewald reaction Process chemistry

Physicochemical Properties: LogP and Density as Critical Differentiation Factors

The calculated LogP for 2-amino-4-methoxythiophene-3-carbonitrile is 1.75, and its density is 1.3±0.1 g/cm³ . These values are distinct from class-level benchmarks for 2-aminothiophene derivatives. For example, replacing the 4-methoxy with a 4-phenyl group (2-amino-4-phenylthiophene-3-carbonitrile) results in a higher LogP (~3.7) [1], indicative of a 100-fold increase in lipophilicity. This specific, moderate lipophilicity profile can be a key selection criterion for projects requiring a specific balance of solubility and membrane permeability.

ADME properties Lipophilicity Formulation science

Key Research and Procurement Scenarios for 2-Amino-4-methoxythiophene-3-carbonitrile (CAS 104366-22-5)


Development of Novel Anticancer Agents Targeting Thymidylate Synthase

Given its verified activity against rat thymidylate synthase (IC50 = 360 nM) [1], 2-amino-4-methoxythiophene-3-carbonitrile is a suitable starting point for structure-activity relationship (SAR) studies aimed at developing new TS inhibitors for oncology. Its favorable synthetic yield (82-88%) and moderate LogP (1.75) support its progression into hit-to-lead campaigns where rapid analog synthesis and balanced physicochemical properties are required.

Synthesis of Kinase Inhibitor Libraries via Gewald Chemistry

The 2-aminothiophene-3-carbonitrile core is a known scaffold for kinase inhibitors [1]. The efficient synthesis of this 4-methoxy variant via Gewald-type methodologies (yields >80%) makes it an economically attractive building block for constructing diverse small-molecule libraries. Its lower LogP compared to phenyl-substituted analogs suggests that it could yield library members with improved solubility and drug-likeness.

Chemical Biology Probe for Enzyme Target Engagement Studies

The combination of a reactive 2-amino group for bioconjugation and a 3-cyano group for further functionalization, coupled with its known interaction with thymidylate synthase, positions this compound as a potential core for designing chemical biology probes. Its quantifiable properties provide a clear rationale for selecting it over more hydrophobic or less synthetically tractable analogs for the development of affinity probes or PROTACs [1].

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